molecular formula C17H18BrNO B2648986 (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309312-55-6

(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2648986
CAS No.: 2309312-55-6
M. Wt: 332.241
InChI Key: IOPLJRXGQSTEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule featuring a brominated phenyl group and a bicyclic azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:

  • Formation of the 8-azabicyclo[3.2.1]octane scaffold: : This can be achieved through enantioselective construction methods, often starting from tropinone derivatives . The stereochemical control is crucial and can be achieved via catalytic asymmetric synthesis or desymmetrization processes.

  • Introduction of the cyclopropylidene group: : This step involves the formation of a cyclopropylidene moiety, which can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

  • Attachment of the 3-bromophenyl group: : The final step involves the coupling of the brominated phenyl group to the azabicyclo octane scaffold. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or fully reduced hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound’s structural features make it a candidate for drug discovery, particularly in the development of central nervous system (CNS) agents. The azabicyclo octane scaffold is known for its presence in tropane alkaloids, which have significant pharmacological activities .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism by which (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone exerts its effects depends on its interaction with biological targets. The azabicyclo octane structure can interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group and the cyclopropylidene moiety distinguishes (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone from other similar compounds. These features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3-bromophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-14-3-1-2-12(8-14)17(20)19-15-6-7-16(19)10-13(9-15)11-4-5-11/h1-3,8,15-16H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLJRXGQSTEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.